1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is a synthetic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol This compound belongs to the class of carboxylic acids and features a piperidine ring substituted with a hydroxycyclohexyl group
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the hydrogenation of a suitable precursor, followed by cyclization and functionalization to introduce the hydroxycyclohexyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride
Scientific Research Applications
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the hydroxycyclohexyl group, making it less versatile in certain applications.
4-Hydroxy-1-piperidinecarboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Cyclohexylpiperidine derivatives: Varying the position and nature of the substituents on the cyclohexyl ring can significantly alter the compound’s reactivity and applications
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-1-10(2-4-11)13-7-5-9(6-8-13)12(15)16/h9-11,14H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTBIWLWIRGSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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